3-Fluoro-4-(2-methoxyphenyl)phenol

Description

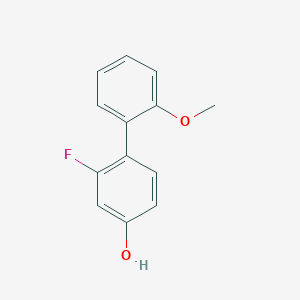

3-Fluoro-4-(2-methoxyphenyl)phenol is a fluorinated phenolic compound characterized by a methoxy-substituted phenyl ring at the 4-position and a fluorine atom at the 3-position of the phenol core. Fluorinated phenols are frequently explored in medicinal chemistry and materials science due to their enhanced stability, bioavailability, and electronic properties imparted by fluorine substitution .

Properties

IUPAC Name |

3-fluoro-4-(2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO2/c1-16-13-5-3-2-4-11(13)10-7-6-9(15)8-12(10)14/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPVDKNYUZWHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=C(C=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90684151 | |

| Record name | 2-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-87-6 | |

| Record name | 2-Fluoro-2'-methoxy[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90684151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(2-methoxyphenyl)phenol can be achieved through several methods, including:

Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

Nucleophilic Aromatic Substitution: Another approach involves the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a methoxyphenol under basic conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can undergo oxidation to form quinones.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler biphenyl structure.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Biphenyl derivatives without the hydroxyl group.

Substitution: Various substituted biphenyl compounds depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(2-methoxyphenyl)phenol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-methoxyphenyl)phenol involves its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom and methoxy group enhances its binding affinity to these targets, leading to specific biological effects. The compound can modulate enzyme activity or receptor signaling pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Positional Isomers: 4-(3-Fluoro-4-methoxyphenyl)phenol (CAS 1136617-28-1)

- Structure : The methoxy group is located at the 4-position of the fluorophenyl ring, differing from the target compound’s 2-methoxyphenyl substitution.

- Impact: Positional isomerism affects steric and electronic interactions.

Heterocyclic Derivatives: 3-Fluoro-4-(pyrrol-1-yl)phenol

- Structure : Replaces the 2-methoxyphenyl group with a pyrrole ring.

- Impact : The pyrrole moiety introduces nitrogen-based hydrogen bonding and π-π stacking capabilities, making it suitable for liquid crystal applications. The fluorine atom stabilizes the aromatic system, enhancing thermal stability .

Piperidine Derivatives: 3-Fluoro-4-(1-isobutylpiperidin-4-yl)phenol

- Structure : Incorporates a piperidine ring substituted with an isobutyl group.

- Impact : The bulky piperidine group increases lipophilicity (logP) and may improve blood-brain barrier penetration, relevant for central nervous system-targeted drugs .

Trifluoromethyl Analog: 3-Fluoro-4-(trifluoromethyl)phenol (CAS 219581-07-4)

- Structure : Substitutes the 2-methoxyphenyl group with a trifluoromethyl (-CF₃) group.

- Impact: The -CF₃ group is strongly electron-withdrawing, lowering the pKa of the phenol (increasing acidity) and enhancing resistance to oxidative degradation .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Formula | Molecular Weight | Key Substituent | Notable Properties |

|---|---|---|---|---|

| 3-Fluoro-4-(2-methoxyphenyl)phenol | C₁₃H₁₁FO₂ | 218.22 | 2-Methoxyphenyl | Moderate lipophilicity; electron-donating |

| 4-(3-Fluoro-4-methoxyphenyl)phenol | C₁₃H₁₁FO₂ | 218.22 | 4-Methoxyphenyl | Enhanced planarity; higher melting point |

| 3-Fluoro-4-(pyrrol-1-yl)phenol | C₁₀H₈FNO | 177.18 | Pyrrole | Liquid crystal behavior; thermal stability |

| 3-Fluoro-4-(trifluoromethyl)phenol | C₇H₄F₄O | 180.10 | Trifluoromethyl | High acidity (pKa ~6.5); oxidative stability |

Notes:

- Lipophilicity: Methoxy and alkyl groups (e.g., isobutyl in piperidine derivatives) increase logP, while polar groups (e.g., sulfinyl in 3-Fluoro-4-(methylsulfinyl)phenol) reduce it .

- Acidity: Fluorine and trifluoromethyl groups lower pKa values by stabilizing the phenoxide ion via electron withdrawal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.